molecular formula C9H11N3O B566333 6-Ethoxy-1H-benzo[d]imidazol-4-amine CAS No. 102872-06-0

6-Ethoxy-1H-benzo[d]imidazol-4-amine

Cat. No.: B566333
CAS No.: 102872-06-0
M. Wt: 177.207
InChI Key: MIEWMONKXVGARB-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-benzo[d]imidazol-4-amine is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an ethoxy group at the 6th position and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with ethoxy-substituted aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted carboxylic acids under high temperatures . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with ethoxy-substituted aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for the efficient oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and ethoxy-substituted aldehydes .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1H-benzo[d]imidazol-4-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-1H-benzo[d]imidazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .

Properties

CAS No.

102872-06-0

Molecular Formula

C9H11N3O

Molecular Weight

177.207

IUPAC Name

6-ethoxy-1H-benzimidazol-4-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-6-3-7(10)9-8(4-6)11-5-12-9/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

MIEWMONKXVGARB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C2C(=C1)NC=N2)N

Synonyms

Benzimidazole, 4-amino-6-ethoxy- (6CI)

Origin of Product

United States

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